3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with an iodine atom at the 3-position and a phenylsulfanyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by the introduction of the phenylsulfanyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Deiodinated pyrrolopyridine.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and induction of apoptosis. The exact pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the iodine and phenylsulfanyl groups allows for versatile chemical modifications and potential therapeutic applications, particularly in targeting FGFRs .
Properties
CAS No. |
923583-56-6 |
---|---|
Molecular Formula |
C13H9IN2S |
Molecular Weight |
352.20 g/mol |
IUPAC Name |
3-iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9IN2S/c14-12-8-16-13-11(12)6-10(7-15-13)17-9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
NVRUNNXKDBECGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(NC=C3I)N=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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